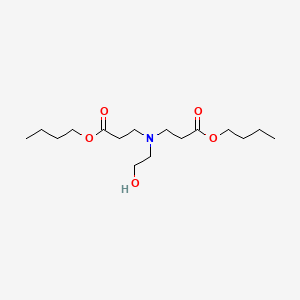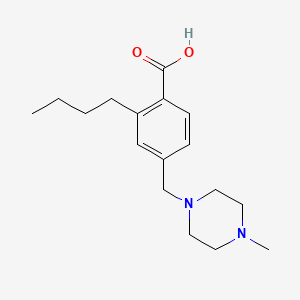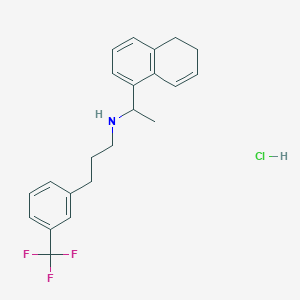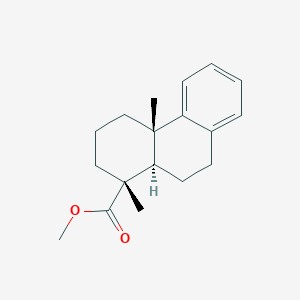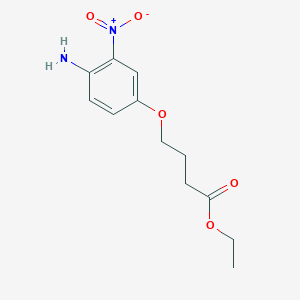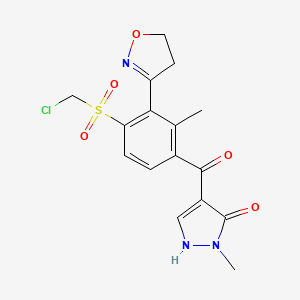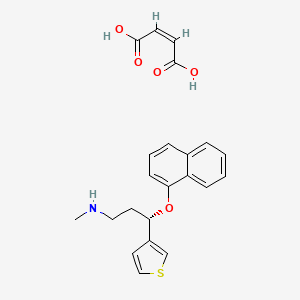
(3S)-N-Methyl-Gamma-(1-naphthalenyloxy)-3-thiophenepropanamine Maleic Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-N-Methyl-Gamma-(1-naphthalenyloxy)-3-thiophenepropanamine Maleic Acid Salt is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a thiophene ring, and a propanamine backbone, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-Methyl-Gamma-(1-naphthalenyloxy)-3-thiophenepropanamine Maleic Acid Salt typically involves multiple steps, including the formation of the naphthalenyloxy and thiophene moieties, followed by their coupling with the propanamine backbone. Common reagents used in these reactions include naphthol, thiophene derivatives, and methylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-N-Methyl-Gamma-(1-naphthalenyloxy)-3-thiophenepropanamine Maleic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The naphthalene and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the naphthalene and thiophene rings.
Aplicaciones Científicas De Investigación
(3S)-N-Methyl-Gamma-(1-naphthalenyloxy)-3-thiophenepropanamine Maleic Acid Salt has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (3S)-N-Methyl-Gamma-(1-naphthalenyloxy)-3-thiophenepropanamine Maleic Acid Salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures.
Thiophene derivatives: Compounds with similar thiophene structures.
Propanamine derivatives: Compounds with similar propanamine backbones.
Uniqueness
What sets (3S)-N-Methyl-Gamma-(1-naphthalenyloxy)-3-thiophenepropanamine Maleic Acid Salt apart from similar compounds is its unique combination of naphthalene, thiophene, and propanamine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H23NO5S |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine |
InChI |
InChI=1S/C18H19NOS.C4H4O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;5-3(6)1-2-4(7)8/h2-8,10,12-13,17,19H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m0./s1 |
Clave InChI |
LIZDTEAWVJFBKR-HNUXRKMMSA-N |
SMILES isomérico |
CNCC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


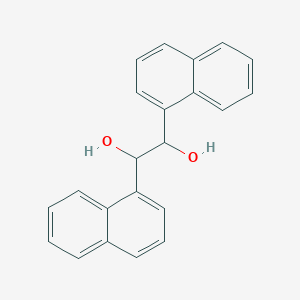
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)

![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
